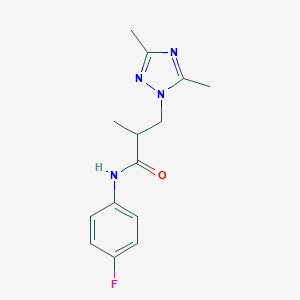

3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-fluorophenyl)-2-methylpropanamide

Description

This compound is a triazole-containing propanamide derivative characterized by a 4-fluorophenyl group and a 3,5-dimethyl-1,2,4-triazole moiety. Its molecular formula is C₁₄H₁₆FN₄O, with a molecular weight of 275.2 g/mol. The structure positions it within a class of bioactive molecules frequently explored for antifungal or pesticidal applications due to the triazole ring’s ability to inhibit cytochrome P450 enzymes (e.g., CYP51 in fungi) .

Properties

IUPAC Name |

3-(3,5-dimethyl-1,2,4-triazol-1-yl)-N-(4-fluorophenyl)-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN4O/c1-9(8-19-11(3)16-10(2)18-19)14(20)17-13-6-4-12(15)5-7-13/h4-7,9H,8H2,1-3H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSPFRTYHBVGRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)C)CC(C)C(=O)NC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-fluorophenyl)-2-methylpropanamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

Formation of the Amide Bond: The final step involves the formation of the amide bond through a condensation reaction between the triazole derivative and the appropriate carboxylic acid or its derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the triazole ring.

Reduction: Reduction reactions could potentially target the amide bond, converting it to an amine.

Substitution: The fluorophenyl group may participate in substitution reactions, particularly nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown significant promise in the field of medicinal chemistry:

Anticancer Activity

Research indicates that derivatives containing the triazole moiety exhibit anticancer properties. For instance:

- A study demonstrated that compounds with similar triazole structures inhibited cancer cell proliferation in various lines, including breast and prostate cancers. The mechanism of action often involves the inhibition of specific enzymes related to cancer cell metabolism and proliferation .

Antifungal and Antimicrobial Properties

Triazole derivatives are widely recognized for their antifungal activity. The compound's structure suggests potential effectiveness against fungal pathogens by disrupting cell membrane synthesis. This is particularly relevant in the development of new antifungal agents to combat resistant strains .

Enzyme Inhibition

The compound has been noted for its ability to inhibit enzymes such as tyrosine kinases. This property is crucial in cancer therapy as it can interfere with signaling pathways that promote tumor growth .

Agricultural Applications

In agricultural science, triazole compounds are often utilized as fungicides. The specific compound may be effective against various plant pathogens:

- Fungicidal Activity : Its application can lead to enhanced resistance in crops against fungal diseases, potentially improving yield and reducing the need for chemical pesticides .

Materials Science Applications

The unique chemical structure of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-fluorophenyl)-2-methylpropanamide allows for its use in materials science:

- Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties or impart specific functionalities such as antimicrobial activity .

Case Studies

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-fluorophenyl)-2-methylpropanamide would depend on its specific biological target. Generally, triazole derivatives exert their effects by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below highlights key differences between the target compound and three structurally related analogs:

Key Observations:

Substituent Effects :

- The 4-fluorophenyl group in the target compound provides moderate lipophilicity (logP ~2.5), balancing solubility and membrane penetration. In contrast, the dichlorophenyl analog’s higher logP (3.8) suggests reduced aqueous solubility, which may limit bioavailability .

- Epoxiconazole’s oxirane ring and mixed chloro/fluoro substituents contribute to its broad-spectrum antifungal activity and lower MIC values compared to triazole derivatives lacking this rigidity .

Molecular Weight :

- The target compound’s lower molecular weight (275.2 g/mol) may favor pharmacokinetic properties over bulkier analogs like Epoxiconazole (329.8 g/mol).

Functional Comparisons

Antifungal Activity:

- Epoxiconazole : A commercial fungicide with MIC values as low as 0.05 µg/mL against plant pathogens, attributed to its oxirane-enhanced binding to CYP51 .

- Fluconazole : A clinical antifungal with variable MICs (0.25–64 µg/mL) against Candida species, reflecting resistance mechanisms in some strains .

- However, the absence of an oxirane or difluorophenyl group may reduce potency compared to Epoxiconazole or Fluconazole.

Pesticidal Potential:

- The dichlorophenyl analog (CAS 941912-67-0) shares structural motifs with agrochemicals like Epoxiconazole but lacks published efficacy data . The target compound’s fluorine substituent may confer selectivity for specific pests or pathogens.

Biological Activity

The compound 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-fluorophenyl)-2-methylpropanamide is a member of the triazole family, known for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C13H14F N4O

- Molecular Weight : 246.28 g/mol

- CAS Number : 942358-21-6

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, revealing its potential as an anti-cancer agent and its interaction with several biological targets.

Anticancer Activity

Research has demonstrated that derivatives of triazole compounds exhibit significant anticancer properties. For instance:

- Cell Line Studies : In vitro studies have shown that triazole derivatives can inhibit the growth of various cancer cell lines, including breast (MDA-MB-468), leukemia (SR), and melanoma (SK-MEL-5) cells. One study reported inhibition rates of up to 90% in specific cell lines when treated with triazole derivatives .

| Cell Line | % Inhibition |

|---|---|

| MDA-MB-468 (Breast) | 84.83% |

| SR (Leukemia) | 81.58% |

| SK-MEL-5 (Melanoma) | 90.47% |

The anticancer activity is primarily attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation. The mechanism involves:

- Inhibition of Enzymatic Activity : Some studies suggest that triazole compounds can inhibit key enzymes involved in cancer cell survival and proliferation .

- Molecular Docking Studies : Molecular docking has shown that these compounds have a high binding affinity for targets such as EGFR and Src kinases, which are crucial in cancer signaling pathways .

Case Studies

-

Study on Antiproliferative Effects :

A comprehensive study evaluated the antiproliferative effects of various triazole derivatives against a panel of cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against prostate and colon cancer cell lines . -

In Vivo Studies :

In vivo studies using animal models have suggested that these compounds not only reduce tumor size but also improve survival rates when administered in appropriate dosages. For example, a derivative was shown to significantly decrease tumor volume in xenograft models while maintaining a favorable safety profile .

Q & A

Basic: What are the standard synthetic protocols for 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-fluorophenyl)-2-methylpropanamide, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves multi-step reactions, including condensation and cyclization. For example:

Condensation : React 4-fluoroaniline with a triazole precursor (e.g., 3,5-dimethyl-1H-1,2,4-triazole) under reflux in ethanol with catalytic HCl to form the triazole-fluorophenyl intermediate .

Propanamide Formation : Couple the intermediate with 2-methylpropanoyl chloride using a base like Na2CO3 in DMF, followed by purification via recrystallization .

Characterization :

- IR Spectroscopy : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and triazole C=N peaks (~1500 cm⁻¹) .

- NMR : Use ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm and triazole methyl groups at δ 2.1–2.5 ppm) .

- Mass Spectrometry : Validate molecular weight (e.g., 311.31 g/mol via ESI-MS) .

Advanced: How can researchers optimize reaction yields when synthesizing this compound, particularly in scaling from milligram to gram quantities?

Methodological Answer:

Key factors include:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for better solubility of intermediates, as seen in analogous triazole syntheses .

- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .

- Temperature Control : Maintain precise reflux conditions (±2°C) to avoid side products (e.g., over-alkylation) .

- Scalability : Pilot small batches (1–5 mmol) to identify bottlenecks (e.g., exothermic steps) before scaling. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) for high-purity bulk batches .

Basic: What spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks to distinguish fluorophenyl (e.g., para-fluorine coupling in ¹H NMR) and triazole methyl groups. Compare experimental shifts with computational predictions (e.g., using ChemDraw or Gaussian) to validate assignments .

- IR Spectroscopy : Identify functional groups (amide I/II bands, triazole ring vibrations) .

- X-ray Crystallography (if crystalline): Resolve 3D structure to confirm regiochemistry of substituents .

Advanced: How should researchers address discrepancies between computed and experimental spectral data for this compound?

Methodological Answer:

Validate Computational Models : Cross-check DFT calculations (e.g., B3LYP/6-31G*) with multiple software tools (e.g., Gaussian vs. ORCA) to ensure accuracy .

Experimental Replication : Repeat spectral analysis under standardized conditions (e.g., solvent, temperature) to rule out artifacts .

Dynamic Effects : Consider tautomerism or conformational flexibility in solution (e.g., triazole ring puckering) that may cause shifts unaccounted for in static computations .

Basic: What in vitro assays are recommended for preliminary bioactivity screening of this compound?

Methodological Answer:

- Enzyme Inhibition : Use fluorogenic substrates in assays targeting enzymes like CYP450 or kinases, given structural similarity to known triazole-based inhibitors .

- Cellular Uptake : Employ HPLC-MS to quantify intracellular concentrations in model cell lines (e.g., HEK293) .

- Cytotoxicity : Screen against normal cell lines (e.g., NIH/3T3) using MTT assays to assess safety margins .

Advanced: How can researchers design derivatives of this compound to improve pharmacokinetic properties while retaining bioactivity?

Methodological Answer:

Bioisosteric Replacement : Substitute the fluorophenyl group with trifluoromethyl or chloro substituents to modulate lipophilicity (logP) .

Prodrug Strategies : Introduce hydrolyzable groups (e.g., esters) to the propanamide moiety to enhance solubility .

SAR Studies : Systematically vary triazole substituents (e.g., methyl → ethyl) and correlate changes with in vitro activity and ADMET profiles .

Basic: What are the stability profiles of this compound under various storage conditions?

Methodological Answer:

- Thermal Stability : Conduct TGA/DSC to determine decomposition temperatures (>150°C typical for triazoles) .

- Light Sensitivity : Store in amber vials under inert gas (N2/Ar) to prevent photodegradation .

- Hydrolytic Stability : Test in buffered solutions (pH 1–13) at 37°C; amide bonds are generally stable at neutral pH but hydrolyze under acidic/basic conditions .

Advanced: What computational methods are suitable for predicting the binding modes of this compound to biological targets?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina or Schrödinger Glide to model interactions with target proteins (e.g., fungal CYP51 for antifungal activity) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify critical residues .

- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding affinities and guide lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.